molecular formula C57H64FN13O15 B607524 FOLFIRI regimen CAS No. 1000669-05-5

FOLFIRI regimen

Cat. No. B607524
M. Wt: 1190.21
InChI Key: JYEFSHLLTQIXIO-SMNQTINBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FOLFIRI Regimen is a chemotherapy regimen consisting of leucovorin calcium (calcium folinate), 5-fluorouracil, and irinotecan used in the treatment of advanced-stage and metastatic colorectal cancer.

Scientific Research Applications

Application in Advanced Pancreatic Cancer

The FOLFIRI.3 regimen, combining 5-fluorouracil, folinic acid, and irinotecan, has been evaluated for its efficacy and tolerability in patients with unresectable pancreatic adenocarcinoma. This study demonstrated that the FOLFIRI.3 regimen is active against advanced pancreatic cancer and has a manageable toxicity profile. It also highlighted the lack of cross-resistance between FOLFIRI.3 and gemcitabine-based regimens, allowing for effective second-line therapies (Taïeb et al., 2007).

Role in Metastatic Colorectal Cancer

A study on the addition of aflibercept to the FOLFIRI regimen in patients with metastatic colorectal cancer (mCRC) previously treated with oxaliplatin showed significant improvement in overall survival compared to placebo plus FOLFIRI. This suggests that aflibercept combined with FOLFIRI could be an effective treatment option for mCRC (Van Cutsem et al., 2012).

Use in First-line Treatment of Metastatic Colorectal Cancer

FOLFIRI was compared with FOLFOX4 as first-line treatment in advanced colorectal cancer. The study found no significant difference in overall response rates, time to progression, or overall survival between the two regimens, suggesting that both therapies are effective as first-line treatment in these patients (Colucci et al., 2005).

Application in Second-line Chemotherapy for Pancreatic Cancer

A GISCAD multicenter phase II study evaluated the FOLFIRI regimen as second-line chemotherapy in patients with locally advanced or metastatic pancreatic cancer after failure of a gemcitabine-based regimen. The study concluded that FOLFIRI showed modest clinical activity with a manageable toxicity profile in this patient population (Zaniboni et al., 2012).

Efficacy in Advanced Gastric Adenocarcinoma

A phase III study compared FOLFIRI with epirubicin, cisplatin, and capecitabine (ECX) as first-line treatments in patients with advanced gastric or esophagogastric junction adenocarcinoma. The study found that FOLFIRI demonstrated significantly better time-to-treatment failure than ECX, indicating that FOLFIRI is an acceptable first-line regimen in this setting (Guimbaud et al., 2014).

properties

CAS RN

1000669-05-5

Product Name

FOLFIRI regimen

Molecular Formula

C57H64FN13O15

Molecular Weight

1190.21

IUPAC Name

(4-(((2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid compound with (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate and 5-fluoropyrimidine-2,4(1H,3H)-dione (1:1:1)

InChI

1S/C33H38N4O6.C20H23N7O7.C4H3FN2O2/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;5-2-1-6-4(9)7-3(2)8/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);1H,(H2,6,7,8,9)/t33-;12?,13-;/m00./s1

InChI Key

JYEFSHLLTQIXIO-SMNQTINBSA-N

SMILES

O=C(O)[C@@H](NC(c1ccc(NCC2CNc(c3N2C=O)[nH]c(N)nc3=O)cc1)=O)CCC(O)=O.O=c([nH]cc4F)[nH]c4=O.O=C5[C@](O)(CC)c(c6CO5)cc7n(Cc8c(CC)c9cc(OC(N%10CCC(N%11CCCCC%11)CC%10)=O)ccc9nc87)c6=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

FOLFIRI Regimen;  FOLFIRI;  5-Fluorouracil mixture with Folinic acid and Irinotecan; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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